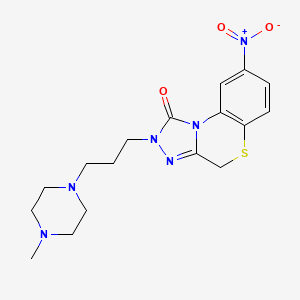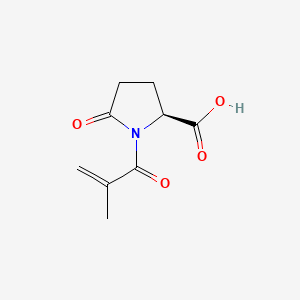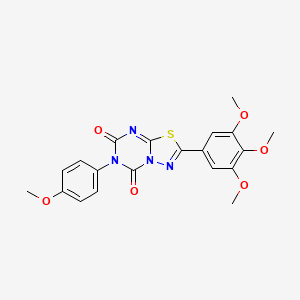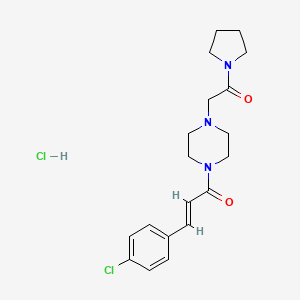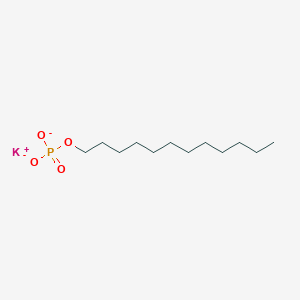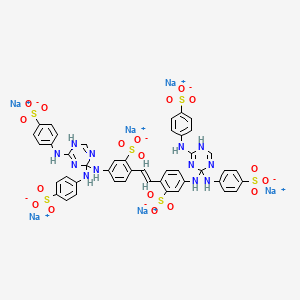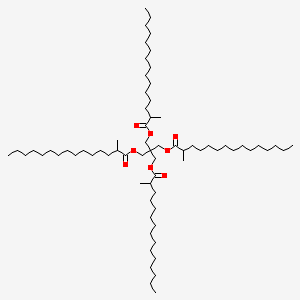![molecular formula C19H43AlO7 B12714655 Aluminum;2-[2-(2-butoxyethoxy)ethoxy]ethanol;propan-2-olate](/img/structure/B12714655.png)
Aluminum;2-[2-(2-butoxyethoxy)ethoxy]ethanol;propan-2-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aluminum;2-[2-(2-butoxyethoxy)ethoxy]ethanol;propan-2-olate is a complex organometallic compound. It is known for its unique chemical structure, which combines aluminum with a triethylene glycol monobutyl ether and propan-2-olate. This compound is used in various industrial and scientific applications due to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Aluminum;2-[2-(2-butoxyethoxy)ethoxy]ethanol;propan-2-olate typically involves the reaction of aluminum isopropoxide with 2-[2-(2-butoxyethoxy)ethoxy]ethanol. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent oxidation. The process involves heating the reactants to a specific temperature to facilitate the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors. The reaction conditions are carefully monitored to ensure consistency and purity of the final product. The use of high-purity reactants and solvents is crucial to avoid contamination and achieve the desired chemical properties.
化学反応の分析
Types of Reactions
Aluminum;2-[2-(2-butoxyethoxy)ethoxy]ethanol;propan-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of aluminum oxide and other by-products.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: The compound can participate in substitution reactions where the butoxyethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminum oxide, while substitution reactions can produce a variety of substituted aluminum compounds.
科学的研究の応用
Aluminum;2-[2-(2-butoxyethoxy)ethoxy]ethanol;propan-2-olate has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of advanced materials, coatings, and as a stabilizer in various formulations.
作用機序
The mechanism of action of Aluminum;2-[2-(2-butoxyethoxy)ethoxy]ethanol;propan-2-olate involves its ability to interact with various molecular targets. The compound can form stable complexes with proteins and other biomolecules, influencing their structure and function. This interaction is mediated through the aluminum center, which can coordinate with multiple ligands, leading to changes in the molecular pathways involved.
類似化合物との比較
Similar Compounds
Triethylene glycol monobutyl ether: Shares the triethylene glycol backbone but lacks the aluminum and propan-2-olate components.
Aluminum isopropoxide: Contains aluminum and isopropoxide but lacks the triethylene glycol monobutyl ether component.
Uniqueness
Aluminum;2-[2-(2-butoxyethoxy)ethoxy]ethanol;propan-2-olate is unique due to its combination of aluminum with a triethylene glycol monobutyl ether and propan-2-olate. This unique structure imparts distinctive chemical properties, making it suitable for specialized applications in various fields.
特性
分子式 |
C19H43AlO7 |
|---|---|
分子量 |
410.5 g/mol |
IUPAC名 |
aluminum;2-[2-(2-butoxyethoxy)ethoxy]ethanol;propan-2-olate |
InChI |
InChI=1S/C10H22O4.3C3H7O.Al/c1-2-3-5-12-7-9-14-10-8-13-6-4-11;3*1-3(2)4;/h11H,2-10H2,1H3;3*3H,1-2H3;/q;3*-1;+3 |
InChIキー |
WCSWLTGXVQRHOB-UHFFFAOYSA-N |
正規SMILES |
CCCCOCCOCCOCCO.CC(C)[O-].CC(C)[O-].CC(C)[O-].[Al+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-but-2-enedioic acid;8-[2-hydroxy-3-(2-methylpropylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12714578.png)

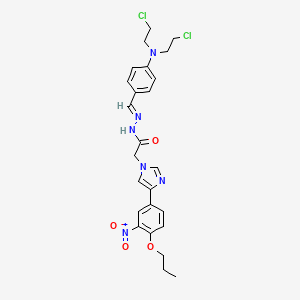
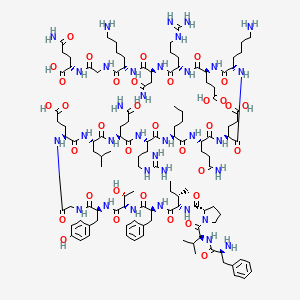
![(1R,6R,11S,13S,14R,21R)-7,19,23-triazahexacyclo[9.9.1.11,13.12,6.07,21.014,19]tricosane](/img/structure/B12714602.png)
